molecular formula C12H8O4 B034723 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde CAS No. 103860-60-2

2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde

Cat. No. B034723
M. Wt: 216.19 g/mol
InChI Key: NJAASVGCSYYWPZ-UHFFFAOYSA-N
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Description

2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is a highly functionalized organic compound characterized by its aromatic structure with hydroxyl and aldehyde functional groups. These functional groups make it a versatile precursor in the synthesis of various chemically and biologically significant compounds. Its synthesis and properties are critical in the development of commercial useful compounds, fluorescent chemosensors, and Schiff bases, which are valuable in coordination chemistry and as ligands in various metal complexes (Maher, 2018).

Synthesis Analysis

The synthesis of 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde derivatives can be achieved through various methods, including the Reimer-Tiemann method, which is a classic technique for the synthesis of aldehydes from phenols. Additionally, innovative techniques such as the use of ultrasound and microwave irradiation have been explored for the efficient synthesis of related derivatives, highlighting the advancement in synthetic methodologies for obtaining high yields and purity of the compound under mild and eco-friendly conditions (Oliveira et al., 2014).

Molecular Structure Analysis

The molecular structure of 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde derivatives has been elucidated using X-ray crystallography and spectroscopic methods, demonstrating the importance of intramolecular hydrogen bonding in determining the geometry and electronic properties of these compounds. The presence of hydroxyl and formyl groups leads to resonance-assisted hydrogen bonding (RAHB), significantly influencing the aromaticity and electronic absorption spectra of the naphthalene ring (Houjou et al., 2009).

Chemical Reactions and Properties

2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde participates in various chemical reactions, including the formation of Schiff bases through condensation with primary amines. These Schiff bases and their metal complexes exhibit a wide range of biological and pharmacological activities, showcasing the compound's versatility in synthesizing biologically active molecules. The reactions also highlight the compound's role as a precursor in the synthesis of fluorescent chemosensors and ligands for metal coordination complexes (Maher, 2018).

Scientific Research Applications

  • Schiff bases derived from 2-hydroxynaphthalene-1-carbaldehyde, a related compound, are used as precursors for various fluorescent chemosensors and as key precursors for commercially useful compounds (Maher, 2018).

  • Recent advances in the chemistry of 2,3-dihydroxynaphthalene and its analogues have led to developments in synthetic routes, reactivity, and applications in polymer, physical, and medicinal chemistry (Monier et al., 2018).

  • A one-pot reaction using 2,3-dihydroxynaphthalene, aromatic aldehydes, and cyclic 1,3-dicarbonyl compounds in the presence of formic acid catalyst enables the synthesis of a new class of tetrahydrobenzo[a]xanthen-11-ones (Olyaei et al., 2016).

  • Novel salphen ligands synthesized using 2,6-dihydroxynaphthalene carbaldehydes exhibit extended π-conjugation, resulting in more intense UV/Vis spectra and extended low-energy absorption edges (Houjou et al., 2009).

  • Copper(I)-catalyzed asymmetric oxidative coupling polymerization of 2,3-dihydroxynaphthalene with bisoxazoline ligands produces poly(2,3-dihydroxy-1,4-naphthylene) with a continuous 1,4-structure (Habaue et al., 2003).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation and specific target organ toxicity .

properties

IUPAC Name

2,3-dihydroxynaphthalene-1,4-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c13-5-9-7-3-1-2-4-8(7)10(6-14)12(16)11(9)15/h1-6,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAASVGCSYYWPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=C2C=O)O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650714
Record name 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde

CAS RN

103860-60-2
Record name 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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